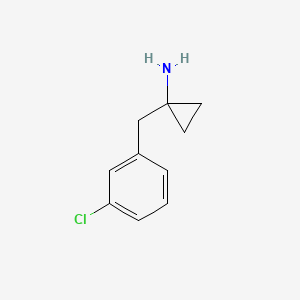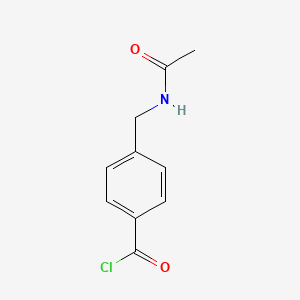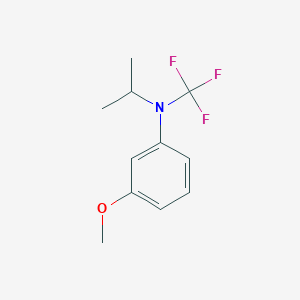![molecular formula C9H6N4 B13967462 7H-pyrazolo[4,3-f]quinoxaline CAS No. 215718-27-7](/img/structure/B13967462.png)
7H-pyrazolo[4,3-f]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-pyrazolo[4,3-f]quinoxaline: is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoxaline ring, forming a unique and stable framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization and substitution reactions . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7H-pyrazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinoxaline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrazoloquinoxalines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 7H-pyrazolo[4,3-f]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, receptor antagonists, and other pharmacologically active agents .
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also explored for its potential in the field of optoelectronics .
Mecanismo De Acción
The mechanism of action of 7H-pyrazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound binds to the receptor and blocks the binding of endogenous ligands, leading to a decrease in receptor activity .
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Comparison: 7H-pyrazolo[4,3-f]quinoxaline is unique due to its specific ring fusion and the presence of both pyrazole and quinoxaline rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles have different ring systems and may exhibit different reactivity and biological activities .
Propiedades
Número CAS |
215718-27-7 |
|---|---|
Fórmula molecular |
C9H6N4 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
7H-pyrazolo[4,3-f]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(11-4-3-10-8)6-5-12-13-7(1)6/h1-5H,(H,12,13) |
Clave InChI |
QWQLDUDGNBWKMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C3=C1NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



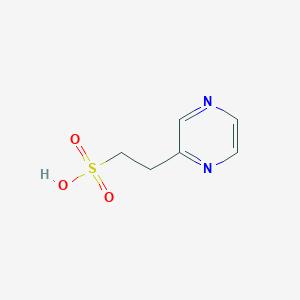
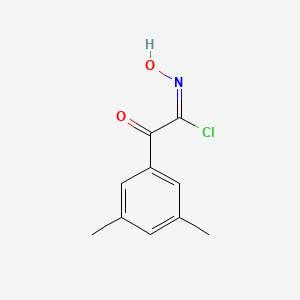
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)

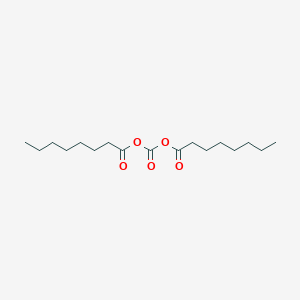
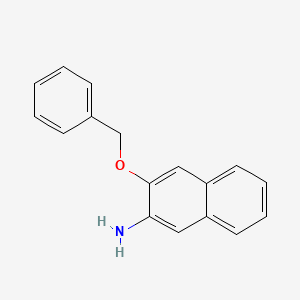


![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
